C10-14 ALKYL BENZENESULFONIC ACID
Description
C10-14 ALKYL BENZENESULFONIC ACID (CAS: 85117-49-3) is a synthetic surfactant derived from benzene sulfonic acid with alkyl chains ranging from 10 to 14 carbons. Its IUPAC name is Benzenesulfonic acid, mono-C10-14-alkyl derivs., and it functions primarily as an anionic surfactant in detergent formulations, household cleaners, and industrial applications . The compound is synthesized via Friedel-Crafts alkylation of benzene followed by sulfonation of the aromatic ring, predominantly at the para position, yielding a mixture of 26 isomers due to variations in phenyl positions (2–7) and alkyl chain lengths (C10–C14) .
Properties
CAS No. |
103818-94-6 |
|---|---|
Molecular Formula |
C7H13IO2 |
Synonyms |
C10-14 ALKYL BENZENESULFONIC ACID |
Origin of Product |
United States |
Chemical Reactions Analysis
Thermal Decomposition
ABS demonstrates thermal stability up to 198.5°C, beyond which decomposition occurs:
| Property | Value | Method/Remarks |
|---|---|---|
| Melting Point | 198.5°C | Netzsch DSC 204C/TG209C analysis |
| Decomposition Onset | 444°C | 47% weight loss at 500°C |
| Residue at 500°C | 53% | Nitrogen atmosphere |
Decomposition products include sulfur oxides (SOₓ), sodium sulfate (Na₂SO₄), and hydrocarbon fragments .
Reactivity in Aqueous Systems
As an anionic surfactant, ABS participates in micelle formation and interfacial reactions:
a. pH-Dependent Behavior
-
Acidic Conditions : Protonation of the sulfonate group reduces solubility, precipitating the free acid form:
b. Oxidation
ABS reacts with strong oxidizers (e.g., hypochlorite) to form sulfones or sulfonic acid derivatives, though degradation is slow under ambient conditions .
Environmental Degradation
ABS undergoes biodegradation via microbial action, with pathways involving:
-
ω-Oxidation of the alkyl chain.
-
Desulfonation to release sulfate ions.
-
Ring cleavage of the benzene moiety.
Comparison with Similar Compounds
C10-14 ALKYL BENZENESULFONIC ACID vs. C12-15 ALKYL BENZOATE
| Property | This compound | C12-15 ALKYL BENZOATE |
|---|---|---|
| Chemical Structure | Sulfonic acid group attached to alkylated benzene | Ester of benzoic acid with C12–15 alkyl chains |
| Function | Surfactant (anionic) | Emollient |
| Applications | Detergents, cleaning agents | Cosmetics, skincare products |
| Solubility | Highly water-soluble | Lipophilic, oil-soluble |
While both compounds share benzene-derived alkyl chains, their functional groups dictate distinct roles: sulfonic acids excel in water-based cleaning systems, whereas benzoates enhance lipid compatibility in personal care products .
Alkyl Chain Length Variants
This compound vs. C10-16 ALKYL BENZENESULFONIC ACID
| Property | This compound | C10-16 ALKYL BENZENESULFONIC ACID |
|---|---|---|
| Alkyl Chain Range | C10–C14 | C10–C16 |
| Surfactant Efficiency | Optimal for low-temperature detergents | Enhanced solubility in hard water |
| Biodegradability | Moderate; varies with isomer distribution | Longer chains may reduce biodegradability |
Extended alkyl chains (C10–C16) improve solubility in hard water but may compromise biodegradability due to increased hydrophobicity .
Salt Derivatives
This compound vs. Its Sodium and Magnesium Salts
| Compound | Key Properties | Applications |
|---|---|---|
| This compound | Acidic, corrosive | Intermediate for detergent synthesis |
| Sodium Salts (e.g., CAS 69669-44-9) | Neutral pH, high solubility | Direct use in liquid detergents |
| Magnesium Salts (e.g., CAS 84961-77-3) | Lower solubility, reduced irritancy | Specialty cleaners, industrial formulations |
Salts neutralize the acidic sulfonic group, enhancing stability and safety for end-use products .
Sulfonic Acid Esters
This compound vs. (C10-21)ALKYLSULFONIC ACID PHENYL ESTER
| Property | This compound | (C10-21)ALKYLSULFONIC ACID PHENYL ESTER |
|---|---|---|
| Functional Group | Sulfonic acid (–SO3H) | Sulfonic acid ester (–SO3–O–Ph) |
| Reactivity | Acidic, hydrophilic | Hydrolytically stable, hydrophobic |
| Applications | Detergents, emulsifiers | Plasticizers, lubricant additives |
The esterification of sulfonic acids reduces water solubility, shifting their utility to industrial lubricants or polymer additives .
Environmental and Regulatory Considerations
This compound’s environmental impact is linked to its persistence in aquatic systems, though its sodium salts are more readily biodegradable . In contrast, linear alkylbenzene sulfonates (LAS) like C10-13-sec-alkyl derivatives are subject to stringent certifications (e.g., ISCC PLUS) to ensure sustainable sourcing .
Q & A
Q. How can researchers accurately identify and characterize C10-14 alkyl benzenesulfonic acid derivatives using spectroscopic methods?
- Methodological Answer : To identify and characterize this compound derivatives, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) with mass spectrometry (MS). NMR can resolve the alkyl chain length (C10-14) and sulfonic acid group positioning, while MS confirms molecular weight and fragmentation patterns. Cross-reference results with databases like CAS RN 85117-49-3 (IUPAC: Benzenesulfonic acid, mono-C10-14-alkyl derivs.) to validate structural assignments .
Q. What standardized protocols exist for synthesizing sodium salts of this compound?
- Methodological Answer : Synthesize sodium salts via sulfonation of linear alkyl benzene (LAB) using oleum or sulfur trioxide, followed by neutralization with sodium hydroxide. Optimize reaction conditions (temperature: 40–60°C, molar ratio of LAB:SO ≈ 1:1.05) to minimize byproducts like sulfones. Monitor pH and conductivity during neutralization to ensure complete conversion to sodium salts (CAS RN 69669-44-9) .
Q. How do alkyl chain length variations (C10 vs. C14) affect surfactant properties in aqueous systems?
- Methodological Answer : Conduct interfacial tension measurements (e.g., pendant drop method) and critical micelle concentration (CMC) assays. Longer alkyl chains (C14) typically reduce CMC and enhance micelle stability due to increased hydrophobicity. Compare results with reference data for C10-14 derivatives (e.g., EINECS 285-599-9) to correlate chain length with performance .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and goggles. Store in corrosion-resistant containers (pH < 2) and avoid contact with strong oxidizers. Refer to Safety Data Sheets (SDS) for CAS 85117-49-3, which highlight risks of skin irritation and environmental toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported surfactant efficacy data for this compound derivatives?
- Methodological Answer : Analyze batch-to-batch variability in alkyl chain distribution (C10-14) using gas chromatography (GC) or high-performance liquid chromatography (HPLC). For example, linear vs. branched chains (e.g., 4-C10-13-sec-alkyl derivs.) significantly alter micellization behavior. Use statistical tools (e.g., ANOVA) to differentiate structural vs. experimental factors .
Q. What experimental designs are optimal for studying the environmental degradation of this compound in aquatic systems?
- Methodological Answer : Design microcosm experiments simulating natural water bodies. Measure biodegradation rates via dissolved organic carbon (DOC) analysis and LC-MS/MS to track intermediate metabolites. Include controls for photolysis and microbial activity. Reference EINECS 285-599-9 data to benchmark degradation kinetics against regulatory thresholds .
Q. How can computational modeling predict the interaction of this compound with biomembranes?
- Methodological Answer : Employ molecular dynamics (MD) simulations using force fields (e.g., CHARMM or AMBER) to model surfactant insertion into lipid bilayers. Parameterize alkyl chain lengths (C10-14) and sulfonate group charge distribution. Validate predictions with experimental data from fluorescence anisotropy or neutron scattering .
Q. What strategies mitigate interference from impurities (e.g., unsulfonated LAB) in quantitative analysis of this compound?
- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges to isolate sulfonated compounds. Quantify impurities via UV-Vis spectroscopy (λ = 224 nm for unsulfonated LAB) and subtract background signals. Calibrate with certified reference materials (e.g., CAS 69669-44-9) .
Key Considerations for Experimental Design
- Reproducibility : Document alkyl chain distribution (C10-14) using GC-MS for all batches .
- Ethical Compliance : Adhere to ISCC PLUS guidelines for biogenic material usage when studying environmental impacts .
- Data Validation : Cross-check surfactant performance metrics (CMC, HLB) against primary literature to avoid confirmation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
